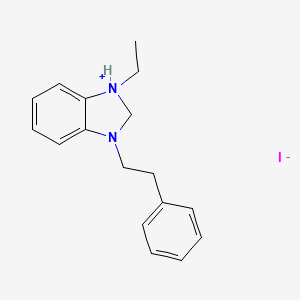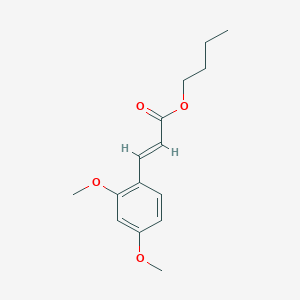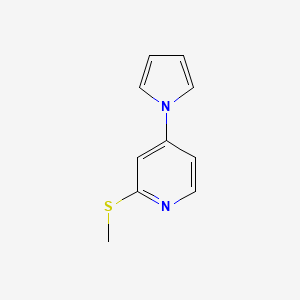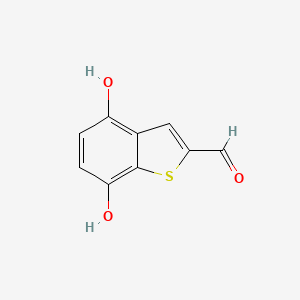
4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde is a heterocyclic compound that features a benzothiophene core with hydroxyl groups at positions 4 and 7 and an aldehyde group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of the thiophene ring . Another approach involves the Paal–Knorr reaction, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of microwave-assisted synthesis for higher yields and fewer side reactions, can be applied .
Analyse Des Réactions Chimiques
Types of Reactions: 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzothiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst is a common method.
Major Products:
Oxidation: Formation of benzothiophene-2,4,7-trione.
Reduction: Formation of 4,7-dihydroxy-1-benzothiophene-2-methanol.
Substitution: Formation of various substituted benzothiophenes depending on the electrophile used.
Applications De Recherche Scientifique
4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a lead compound for developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, its anti-tumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation. The hydroxyl groups and the aldehyde moiety play crucial roles in binding to these targets, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Benzofuran derivatives: Share a similar heterocyclic structure but with an oxygen atom instead of sulfur.
Thiophene derivatives: Similar sulfur-containing heterocycles but without the hydroxyl and aldehyde functional groups.
Uniqueness: 4,7-Dihydroxy-1-benzothiophene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which confer distinct chemical reactivity and biological activity compared to other benzothiophene and thiophene derivatives .
Propriétés
Numéro CAS |
656241-91-7 |
|---|---|
Formule moléculaire |
C9H6O3S |
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
4,7-dihydroxy-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H6O3S/c10-4-5-3-6-7(11)1-2-8(12)9(6)13-5/h1-4,11-12H |
Clé InChI |
YPRRTQSSTIWYJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1O)C=C(S2)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12519933.png)




![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
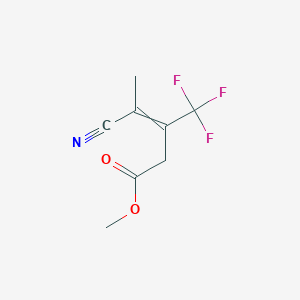
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
